6-(2-chlorobenzyl)-1-(2-fluorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-[(2-CHLOROPHENYL)METHYL]-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound that features a unique combination of chlorophenyl and fluorophenyl groups attached to a diazino-pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-CHLOROPHENYL)METHYL]-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-chlorobenzylamine with 2-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable diazine derivative under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as recrystallization, and chromatographic methods to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
6-[(2-CHLOROPHENYL)METHYL]-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound .
Scientific Research Applications
6-[(2-CHLOROPHENYL)METHYL]-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[(2-CHLOROPHENYL)METHYL]-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidines: Another class of heterocyclic compounds with similar structural features and applications.
Uniqueness
6-[(2-CHLOROPHENYL)METHYL]-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE stands out due to the presence of both chlorophenyl and fluorophenyl groups, which can enhance its biological activity and specificity. The unique combination of these substituents may result in distinct pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C19H16ClFN4O2 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
6-[(2-chlorophenyl)methyl]-1-(2-fluorophenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H16ClFN4O2/c20-14-6-2-1-5-12(14)9-24-10-13-17(22-11-24)25(19(27)23-18(13)26)16-8-4-3-7-15(16)21/h1-8,22H,9-11H2,(H,23,26,27) |
InChI Key |
STGKLCHXVRXSNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NCN1CC3=CC=CC=C3Cl)N(C(=O)NC2=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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